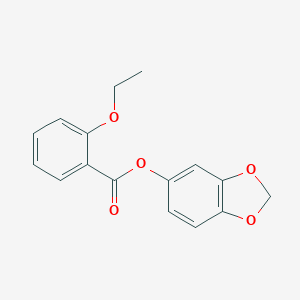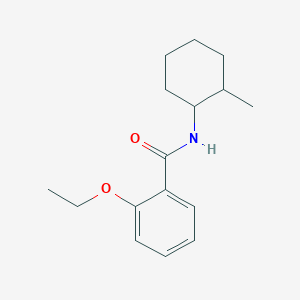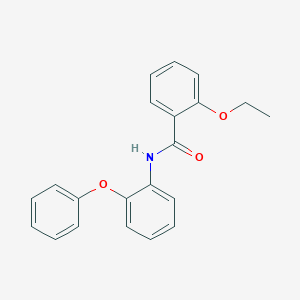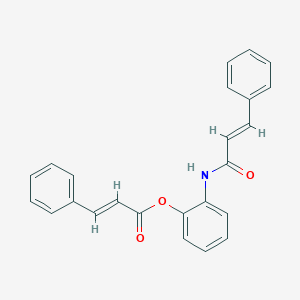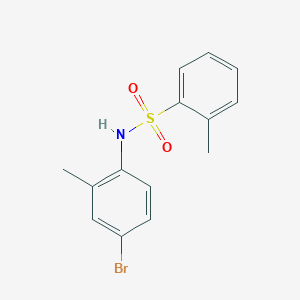
N-(4-bromo-2-methylphenyl)-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-methylphenyl)-2-methylbenzenesulfonamide, commonly known as Br-MBS, is a chemical compound with a molecular formula of C14H14BrNO2S. It is a sulfonamide derivative that has been widely studied for its potential applications in various scientific fields.
Aplicaciones Científicas De Investigación
Br-MBS has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and neuroscience. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes. Br-MBS has also been studied for its potential use as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
Mecanismo De Acción
Br-MBS inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. This results in a decrease in the production of bicarbonate ions, which are involved in various physiological processes, including acid-base balance and transport of carbon dioxide. The inhibition of carbonic anhydrase by Br-MBS has been shown to have anti-cancer effects, as it leads to a decrease in the pH of cancer cells, which can induce apoptosis.
Biochemical and Physiological Effects:
Br-MBS has been shown to have various biochemical and physiological effects, including inhibition of carbonic anhydrase activity, induction of apoptosis in cancer cells, and alteration of pH in cells. It has also been shown to have anti-inflammatory effects, as it inhibits the production of prostaglandins, which are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Br-MBS is its ability to inhibit carbonic anhydrase activity, which makes it a useful tool for studying the physiological processes that involve this enzyme. However, one limitation of Br-MBS is its potential toxicity, as it has been shown to induce cell death in some cell types. Therefore, caution should be taken when using Br-MBS in lab experiments.
Direcciones Futuras
There are several potential future directions for research involving Br-MBS. One area of interest is the development of Br-MBS derivatives that have improved selectivity and efficacy. Another potential direction is the study of the effects of Br-MBS on other physiological processes, such as ion transport and neurotransmitter release. Additionally, the potential use of Br-MBS as an anti-cancer agent warrants further investigation, particularly in the development of novel therapeutic strategies that utilize Br-MBS and its derivatives.
Métodos De Síntesis
Br-MBS can be synthesized through a multi-step process involving the reaction of 4-bromo-2-methylphenylamine with para-toluenesulfonyl chloride in the presence of a base, followed by the reaction with methyl magnesium bromide. The final product is obtained through the reaction of the intermediate with sulfuric acid and water.
Propiedades
Fórmula molecular |
C14H14BrNO2S |
|---|---|
Peso molecular |
340.24 g/mol |
Nombre IUPAC |
N-(4-bromo-2-methylphenyl)-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H14BrNO2S/c1-10-5-3-4-6-14(10)19(17,18)16-13-8-7-12(15)9-11(13)2/h3-9,16H,1-2H3 |
Clave InChI |
SHARYZLYXKXVLD-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1S(=O)(=O)NC2=C(C=C(C=C2)Br)C |
SMILES canónico |
CC1=CC=CC=C1S(=O)(=O)NC2=C(C=C(C=C2)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



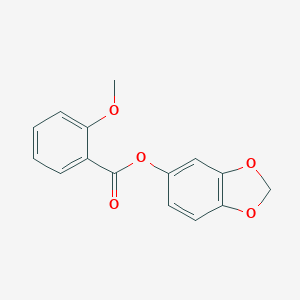
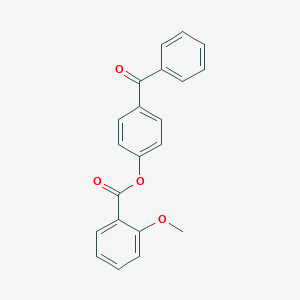
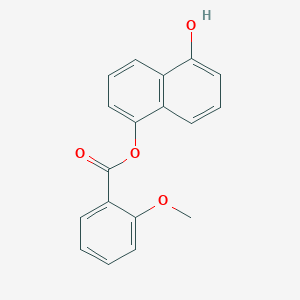
![N-{2-chloro-4-[(2-methoxybenzoyl)amino]phenyl}-2-methoxybenzamide](/img/structure/B290641.png)
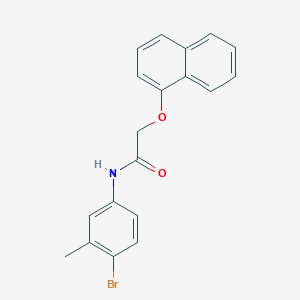
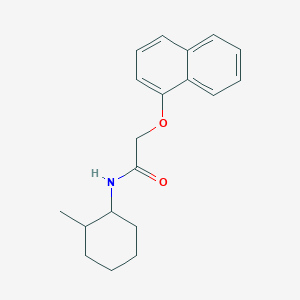
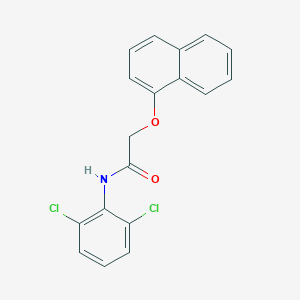
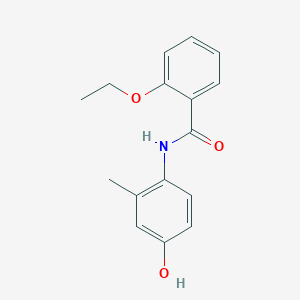
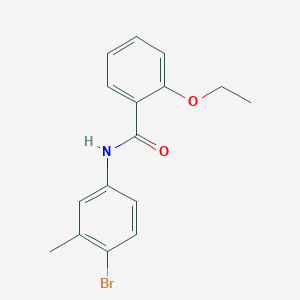
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-ethoxybenzoate](/img/structure/B290650.png)
